molecular formula C18H22N4O2 B1195191 9-((4-Aminobutyl)ethylamino)-2,3-dihydrobenzo(f)phthalazine-1,4-dione CAS No. 71368-30-4

9-((4-Aminobutyl)ethylamino)-2,3-dihydrobenzo(f)phthalazine-1,4-dione

Cat. No. B1195191
CAS RN: 71368-30-4
M. Wt: 326.4 g/mol
InChI Key: YXABPEFHTDVSNN-UHFFFAOYSA-N
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Description

“9-((4-Aminobutyl)ethylamino)-2,3-dihydrobenzo(f)phthalazine-1,4-dione” is a chemical compound with the molecular formula C18H22N4O2 . It is also known as 9-(N-(4-aminobutyl)-N-ethyl)aminobenzo(f)phthalazine-1,4-(2H,3H)dione .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzo(f)phthalazine core, which is substituted at the 9-position with a (4-aminobutyl)ethylamino group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.39 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

properties

IUPAC Name

9-[4-aminobutyl(ethyl)amino]-2,3-dihydrobenzo[f]phthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-22(10-4-3-9-19)13-7-5-12-6-8-14-16(15(12)11-13)18(24)21-20-17(14)23/h5-8,11H,2-4,9-10,19H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXABPEFHTDVSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCN)C1=CC2=C(C=C1)C=CC3=C2C(=O)NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991701
Record name 9-[(4-Aminobutyl)(ethyl)amino]benzo[f]phthalazine-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(f)phthalazine-1,4-dione, 9-((4-aminobutyl)ethylamino)-2,3-dihydro-

CAS RN

71368-30-4
Record name 9-(N-(4-Aminobutyl)-N-ethyl)aminobenzo(f)phthalazine-1,4-(2H,3H)dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[(4-Aminobutyl)(ethyl)amino]benzo[f]phthalazine-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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